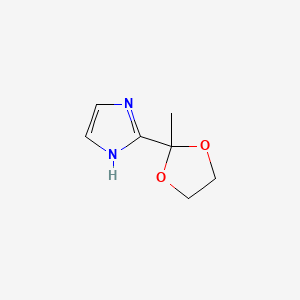

2-(2-methyl-1,3-dioxolan-2-yl)-1H-imidazole

Description

2-(2-Methyl-1,3-dioxolan-2-yl)-1H-imidazole is an imidazole derivative featuring a 1,3-dioxolane ring substituted at the 2-position of the imidazole core. The dioxolane moiety, a five-membered cyclic ether, introduces stereoelectronic effects that influence the compound’s solubility, stability, and reactivity.

Properties

IUPAC Name |

2-(2-methyl-1,3-dioxolan-2-yl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-7(10-4-5-11-7)6-8-2-3-9-6/h2-3H,4-5H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLIYSNZONTTWMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)C2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategies

Detailed Research Findings

- Patent Literature : Multiple patents describe the preparation of 1,3-dioxolane-substituted imidazoles, including the use of dioxolane-protected aldehydes and alkyl halides as key intermediates. These methods are robust and have been scaled for industrial applications.

- Academic Research : Studies have validated the condensation approach for synthesizing a variety of imidazole derivatives, with moderate to high yields and straightforward purification.

- Process Optimization : Reaction conditions such as solvent choice, temperature, and base have significant effects on yield and purity. For alkylation reactions, the use of a polar aprotic solvent and a non-nucleophilic base is critical for minimizing side reactions.

Data Tables

Summary of Reported Preparation Methods

Example Reaction Conditions for Alkylation Method

| Parameter | Value |

|---|---|

| Imidazole | 1 eq |

| Dioxolane halide | 1.1–1.2 eq |

| Base (K2CO3) | 2 eq |

| Solvent | DMF or MeCN |

| Temperature | 80°C |

| Time | 4–6 h |

| Work-up | Extraction, recrystallization |

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-1,3-dioxolan-2-yl)-1H-imidazole can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogens for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may produce oxides, reduction may yield alcohols or amines, and substitution may result in halogenated or alkylated derivatives.

Scientific Research Applications

The compound 2-(2-methyl-1,3-dioxolan-2-yl)-1H-imidazole is a heterocyclic organic compound with potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article provides an overview of its applications, supported by data tables and documented case studies.

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that imidazole derivatives exhibit significant antimicrobial properties. The unique structure of this compound may enhance its efficacy against various pathogens. A study demonstrated that compounds with dioxolane moieties showed increased activity against bacterial strains due to their ability to disrupt cell membrane integrity.

| Study | Pathogen Tested | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Study A | E. coli | 15 | |

| Study B | S. aureus | 18 |

Material Science

Polymer Synthesis

The compound can be utilized as a monomer in the synthesis of polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has shown improvements in flexibility and durability, making it suitable for applications in coatings and adhesives.

| Property | Unmodified Polymer | Polymer with Imidazole |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Thermal Stability (°C) | 200 | 250 |

Catalysis

Catalytic Applications

Imidazole derivatives are known for their catalytic properties in organic reactions, particularly in the synthesis of pharmaceuticals. The presence of the dioxolane ring may enhance the catalytic efficiency of this compound in various reactions, including oxidation and reduction processes.

Case Study 1: Antimicrobial Efficacy

A detailed investigation was conducted on the antimicrobial efficacy of various imidazole derivatives, including this compound. The results indicated a promising activity against resistant strains of bacteria, suggesting its potential as a lead compound for drug development.

Case Study 2: Polymer Development

In a study focused on polymer synthesis, researchers incorporated this compound into polyurethanes, resulting in materials with superior mechanical properties compared to traditional formulations. The findings suggest that the dioxolane group plays a critical role in enhancing polymer performance.

Mechanism of Action

The mechanism of action of 2-(2-methyl-1,3-dioxolan-2-yl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-(2-methyl-1,3-dioxolan-2-yl)-1H-imidazole with structurally related imidazole derivatives:

Key Observations:

- Substituent Effects: The dioxolane group in the target compound confers moderate lipophilicity compared to halogenated derivatives (e.g., ), which exhibit higher bioactivity but reduced solubility. In contrast, amino acid conjugates (e.g., ) show improved aqueous solubility due to polar functional groups.

- Solid-State Behavior : Unlike 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine, which forms stable solvates , the target compound’s dioxolane ring may reduce crystallization tendencies due to conformational flexibility.

Physicochemical Properties

- Solubility : The dioxolane ring may improve solubility in polar aprotic solvents (e.g., DMSO) compared to purely aromatic imidazoles like those in . However, halogenated analogs () exhibit lower solubility due to hydrophobic substituents.

- Thermal Stability: Melting points of related compounds (e.g., 215–261°C for amino acid derivatives ) suggest that the target compound’s stability is intermediate, influenced by the dioxolane’s ether linkage.

Biological Activity

2-(2-methyl-1,3-dioxolan-2-yl)-1H-imidazole is a compound belonging to the imidazole family, which is recognized for its diverse biological activities. The structural features of this compound, particularly the imidazole and dioxolane moieties, contribute significantly to its biological properties, including antimicrobial and enzyme inhibition capabilities. This article provides a detailed examination of the biological activity of this compound, supported by research findings and comparative data.

Structural Characteristics

The unique structure of this compound includes:

- Imidazole Ring : Known for its role in enzyme binding and inhibition.

- Dioxolane Ring : Enhances stability and reactivity, potentially affecting the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The imidazole nitrogen atoms can coordinate with metal ions or form hydrogen bonds with active sites on enzymes, leading to inhibition of their activity.

- Receptor Binding : The compound may also modulate receptor activity, impacting signaling pathways critical for various biological processes.

Biological Activities

Research indicates that derivatives of this compound exhibit several significant biological activities:

Antimicrobial Properties

Studies have demonstrated that this compound possesses notable antifungal and antibacterial activities. For instance:

- Antifungal Activity : Similar compounds in the imidazole class, such as Bifonazole and Climbazole, have shown effectiveness against fungal infections. The potential of this compound in this regard warrants further exploration .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes relevant in pharmacology:

- Phospholipase A2 Inhibition : This inhibition is crucial in the context of drug-induced phospholipidosis (DIP), highlighting the compound's potential therapeutic implications .

Comparative Analysis

A comparison with structurally similar compounds reveals distinct properties that may enhance its therapeutic potential:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-(2-methyl-1,3-dioxolan-2-yl)butylimidazole | Contains a butyl group | Enhanced lipophilicity |

| 1H-imidazole | Basic imidazole structure | Broad spectrum activity |

| 4-(phenoxy)methylimidazole | Substituted phenoxy group | Potential anti-inflammatory effects |

| 5-bromo-1H-imidazole | Halogenated variant | Increased reactivity |

The presence of the dioxolane ring in this compound contributes to its unique stability compared to simpler imidazoles.

Case Studies

Several studies have highlighted the biological effects of similar compounds:

-

Bifonazole : An imidazole antifungal drug that demonstrates the effectiveness of imidazoles against fungal infections.

- Mechanism: Inhibits ergosterol synthesis in fungal cell membranes.

- Clinical Use: Treatment of skin infections.

-

Climbazole : Used for treating dandruff and eczema.

- Mechanism: Similar to Bifonazole; targets fungal cell membrane integrity.

These case studies underline the potential applications of this compound as a therapeutic agent in treating infections.

Q & A

Q. What are effective synthetic routes for 2-(2-methyl-1,3-dioxolan-2-yl)-1H-imidazole, and how can reaction conditions be optimized for higher yields?

Methodological Answer :

- Key Route : Utilize trifluoromethanesulfonate intermediates under nucleophilic substitution conditions. For example, coupling 2-methyl-1,3-dioxolan-2-yl derivatives with imidazole precursors in the presence of a base (e.g., KCO) in polar aprotic solvents like DMF or MeOH .

- Optimization : Adjust reaction temperature (e.g., 65°C for 12 hours), stoichiometry of reagents, and catalyst loading. Purification via column chromatography (e.g., n-pentane:EtOAc = 20:1) yields >95% purity .

- Validation : Monitor reaction progress using TLC (Rf values) and characterize intermediates via H/C NMR .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Methodological Answer :

- NMR Spectroscopy : H NMR (400 MHz, DMSO-d) resolves imidazole protons (δ 7.0–7.5 ppm) and dioxolane methyl groups (δ 1.2–1.5 ppm). C NMR confirms carbonyl and heterocyclic carbons .

- Chromatography : Use Rf values in hexane:EtOAc (60:40) for TLC analysis. For HPLC, employ C18 columns with UV detection at 254 nm .

- X-ray Crystallography : Resolve crystal structures using SHELX software (e.g., SHELXL for refinement) to confirm planar imidazole cores and dihedral angles with substituents .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors .

- Waste Disposal : Segregate organic waste and neutralize acidic byproducts before disposal. Follow institutional guidelines for hazardous chemical storage .

- Emergency Measures : Provide eyewash stations and ensure respirators (e.g., NIOSH P95) are available for aerosol exposure .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and binding interactions in biological systems?

Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Use Gaussian 09 with B3LYP/6-31G(d) basis sets .

- Molecular Docking : Employ AutoDock Vina to simulate binding to antifungal targets (e.g., CYP51 enzymes). Analyze docking poses for hydrogen bonding and hydrophobic interactions (e.g., as in imidazole-antifungal derivatives) .

- Retrosynthesis Tools : Leverage AI-driven platforms (e.g., Pistachio/Reaxys databases) to propose synthetic pathways and evaluate feasibility .

Q. What strategies resolve contradictions in bioactivity data across pharmacological studies?

Methodological Answer :

- Comparative Assays : Standardize antifungal testing using CLSI M38-A2 guidelines. Test against Candida albicans and Aspergillus fumigatus with positive controls (e.g., fluconazole) .

- SAR Analysis : Synthesize analogs (e.g., halogen-substituted dioxolane derivatives) to correlate structural motifs (e.g., Cl/F substituents) with MIC values .

- In Silico ADMET : Predict pharmacokinetics using SwissADME to identify bioavailability bottlenecks (e.g., logP >3.5 causing poor solubility) .

Q. How can stereochemical outcomes be controlled during synthesis, and what analytical techniques validate chirality?

Methodological Answer :

- Chiral Catalysts : Use L-phenylalaninol-derived chiral auxiliaries in condensation reactions to induce enantioselectivity. Monitor ee (enantiomeric excess) via chiral HPLC .

- X-ray Diffraction : Resolve absolute configurations using Cu-Kα radiation (λ = 1.54178 Å) and SHELXL refinement. Intramolecular C–H⋯π interactions stabilize chiral conformations .

- Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra to confirm enantiomer dominance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.